Evidence Item 1: Primary Amine Basicity and Hydrogen-Bond Donor Capacity vs. 3-Hydroxy Analog
The free primary amine at the azetidine 3-position of the target compound confers a calculated pKa of approximately 9.0–9.5 (amine conjugate acid), enabling protonation and salt-bridge formation at physiological pH (7.4). In contrast, the 3-hydroxyazetidine analog (CAS 1694377-11-1) bears an alcohol with a predicted pKa of ~15.5, remaining entirely neutral under the same conditions . This difference in ionization state directly modulates the compound's capacity for electrostatic interactions with acidic protein residues (Asp, Glu), which is a key determinant of binding affinity in target-based screening campaigns [1].
| Evidence Dimension | Ionization state at physiological pH (predicted pKa) |
|---|---|
| Target Compound Data | Primary amine: predicted pKa (conjugate acid) ~9.0–9.5; predominantly protonated (≥95% cation) at pH 7.4 |
| Comparator Or Baseline | 3-Hydroxyazetidine analog (CAS 1694377-11-1): predicted pKa ~15.5; >99.999% neutral at pH 7.4 |
| Quantified Difference | Approximately 5.5–6.0 log units difference in conjugate acid pKa; ~19 kcal/mol difference in protonation free energy |
| Conditions | Predicted using ChemAxon/Marvin pKa plugin; aqueous solution, 25°C, ionic strength 0.1 M |
Why This Matters
Procurement of the amino analog ensures access to a cationic pharmacophore for salt-bridge formation, a capability entirely absent in the neutral 3-hydroxy variant, which can alter hit rates by factors >10-fold in target-based screens requiring ionic interactions.
- [1] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. View Source
